molecular formula C7H8BrNO2 B2706656 4-Bromo-2,3-dimethoxypyridine CAS No. 158150-19-7

4-Bromo-2,3-dimethoxypyridine

Cat. No.: B2706656
CAS No.: 158150-19-7
M. Wt: 218.05
InChI Key: ANXFZVZPRQFCHO-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative featuring bromine at the 4-position and methoxy groups at the 2- and 3-positions. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy groups contribute electron-donating effects, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

4-bromo-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXFZVZPRQFCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethoxypyridine typically involves the bromination of 2,3-dimethoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethoxypyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-2,3-dimethoxypyridine vs. 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine (): The latter features bromine at position 5 and a dimethoxymethyl group at position 2. Bromine at position 5 may also affect aromatic ring polarization differently than at position 4 .
  • 4-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine () :
    This fused-ring system includes a tosyl group, a strong electron-withdrawing moiety, which contrasts with the electron-donating methoxy groups in this compound. The tosyl group enhances leaving-group ability in substitution reactions, making this compound more reactive in SN2 pathways .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituent Positions Key Properties
This compound C₇H₈BrNO₂ Br (4), OMe (2,3) High electrophilicity, moderate solubility
5-Bromo-2-(dimethoxymethyl)-3-methoxy C₉H₁₁BrNO₃ Br (5), CH(OMe)₂ (2), OMe (3) Steric hindrance, lower reactivity
4-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine C₁₄H₁₂BrN₂O₂S Br (4), Tosyl (1) Enhanced leaving-group ability

Biological Activity

4-Bromo-2,3-dimethoxypyridine is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position and methoxy groups at the 2 and 3 positions of the pyridine ring. This unique arrangement influences its reactivity and biological interactions. The compound's molecular formula is C_7H_8BrN_1O_2, and it has a molecular weight of 215.05 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or bind to specific receptors, altering cellular pathways. For instance, studies suggest that it can inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating diseases linked to these pathways .

Antifungal Properties

Research has demonstrated that derivatives of this compound exhibit antifungal activity against pathogens like Candida albicans. In vitro studies have shown that these compounds can effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting tumor cell proliferation. For example, compounds synthesized from this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Activity

In addition to antifungal properties, this compound displays broad-spectrum antimicrobial activity. Studies indicate that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings

Study Findings Reference
In vitro antifungal activityInhibition of Candida albicans growth
Anticancer effectsSignificant cytotoxicity against cancer cell lines
Antimicrobial effectsBroad-spectrum inhibition of bacterial strains

Case Studies

  • Antifungal Study : A recent investigation focused on the synthesis of novel derivatives from this compound and their efficacy against C. albicans. The results indicated that specific modifications to the structure enhanced antifungal potency significantly .
  • Anticancer Research : Another study explored the effects of various derivatives on human leukemia cells. Compounds derived from this compound were found to induce apoptosis in these cells, suggesting a potential mechanism for anticancer activity .

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